Thromboxane B2-biotin
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Overview
Description
Thromboxane B2-biotin is a conjugate of thromboxane B2 and biotin. Thromboxane B2 is a stable but inactive breakdown product of the chemically unstable thromboxane A2, which is a powerful platelet aggregating agent and vasoconstrictor . Biotin, also known as vitamin B7, is a water-soluble vitamin that is essential for various metabolic processes. The conjugation of thromboxane B2 with biotin allows for the specific detection and quantification of thromboxane B2 in various biological samples using biotin-avidin based assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thromboxane B2-biotin typically involves the conjugation of thromboxane B2 with biotin through a linker. The process generally includes the activation of the carboxyl group of thromboxane B2, followed by its reaction with an amine group on biotin. Common reagents used in this process include carbodiimides for activation and N-hydroxysuccinimide for stabilization.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography to separate the desired product from impurities.
Types of Reactions:
Oxidation: Thromboxane B2 can undergo oxidation reactions, although it is more stable compared to thromboxane A2.
Reduction: Reduction reactions are less common for thromboxane B2 due to its stable structure.
Substitution: Thromboxane B2 can participate in substitution reactions, particularly when conjugated with other molecules like biotin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Carbodiimides and N-hydroxysuccinimide are commonly used for conjugation reactions.
Major Products: The major product of the conjugation reaction is this compound, which can be used for various analytical applications.
Scientific Research Applications
Thromboxane B2-biotin is widely used in scientific research due to its ability to facilitate the detection and quantification of thromboxane B2. Some of its applications include:
Chemistry: Used in analytical chemistry for the detection of thromboxane B2 in complex mixtures.
Biology: Employed in studies involving platelet function and cardiovascular research.
Medicine: Utilized in clinical studies to monitor thromboxane B2 levels in patients undergoing antiplatelet therapy.
Industry: Applied in the development of diagnostic kits for the measurement of thromboxane B2 in biological samples.
Mechanism of Action
The mechanism of action of thromboxane B2-biotin involves its binding to avidin or streptavidin, which are proteins with a high affinity for biotin. This binding allows for the specific detection of thromboxane B2 in various assays. The molecular targets of thromboxane B2 include platelet receptors, where it exerts its effects by promoting platelet aggregation and vasoconstriction.
Comparison with Similar Compounds
Thromboxane A2: The precursor to thromboxane B2, which is highly unstable and has a short half-life.
Prostaglandin E2: Another eicosanoid involved in inflammation and vasodilation.
Leukotriene B4: A lipid mediator involved in inflammation and immune responses.
Uniqueness: Thromboxane B2-biotin is unique due to its stability and the ability to be easily detected using biotin-avidin based assays. This makes it a valuable tool in research and clinical diagnostics, providing specific and sensitive measurements of thromboxane B2 levels.
Properties
Molecular Formula |
C35H60N4O7S |
---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]hept-5-enamide |
InChI |
InChI=1S/C35H60N4O7S/c1-2-3-7-14-25(40)19-20-29-26(28(41)23-33(44)46-29)15-8-4-5-9-17-31(42)36-21-12-6-13-22-37-32(43)18-11-10-16-30-34-27(24-47-30)38-35(45)39-34/h4,8,19-20,25-30,33-34,40-41,44H,2-3,5-7,9-18,21-24H2,1H3,(H,36,42)(H,37,43)(H2,38,39,45) |
InChI Key |
HUDAMYXUDLGXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |
Origin of Product |
United States |
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